12-(1H-indol-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Description
12-(1H-Indol-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic compound featuring a fused benzimidazoquinazolinone core substituted with an indole moiety at position 12. This scaffold is synthesized via multicomponent reactions (MCRs) involving 2-aminobenzimidazole, aldehydes, and 1,3-cyclohexadione derivatives under solvent-free or catalytic conditions . The indole substituent confers unique electronic and steric properties, making the compound a subject of interest in medicinal chemistry and materials science. Analytical characterization, including HRMS and NMR, confirms its structural integrity .
Properties
IUPAC Name |
12-(1H-indol-3-yl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c27-19-11-5-9-17-20(19)21(14-12-23-15-7-2-1-6-13(14)15)26-18-10-4-3-8-16(18)24-22(26)25-17/h1-4,6-8,10,12,21,23H,5,9,11H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUBZCKPEJZZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CNC6=CC=CC=C65)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(1H-indol-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the benzimidazole ring. The final step involves the cyclization to form the quinazoline structure. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
12-(1H-indol-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce various functional groups into the indole or quinazoline rings .
Scientific Research Applications
12-(1H-indol-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Medicine: It shows promise as an anti-cancer agent due to its ability to inhibit cell proliferation.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 12-(1H-indol-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzimidazoquinazolinone family includes derivatives with varied substituents at positions 3, 12, and peripheral aromatic rings. Key structural analogues and their properties are summarized below:
Biological Activity
12-(1H-indol-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of indole and quinazoline derivatives, which are known for their diverse pharmacological properties.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 358.4 g/mol. Its structure includes an indole moiety fused with a benzimidazole and quinazoline framework, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4 |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It has been shown to exhibit:
- Antibacterial Activity : This compound demonstrates significant antibacterial properties against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) against MRSA (Methicillin-resistant Staphylococcus aureus) was reported to be as low as 0.98 μg/mL .
- Anticancer Properties : Research indicates that certain derivatives of this compound possess antiproliferative effects against various cancer cell lines. For instance, compounds synthesized based on the indole structure exhibited preferential growth suppression in rapidly dividing A549 lung cancer cells compared to normal fibroblasts .
Antibacterial Activity
A study evaluating the antibacterial properties of indole derivatives highlighted that this compound showed potent activity against both standard and resistant strains of bacteria. The following table summarizes the findings:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 12-(1H-indol-3-yl)... | S. aureus ATCC 25923 | 3.90 |
| MRSA ATCC 43300 | < 1 | |
| Mycobacterium tuberculosis H37Rv | 0.98 |
Anticancer Activity
In another investigation focused on the anticancer effects of synthesized compounds based on the indole framework:
- Compounds derived from the parent structure showed significant cytotoxicity against various cancer cell lines.
- Notably, compounds indicated substantial inhibition of cell proliferation in A549 cells with IC50 values lower than those observed in non-cancerous cell lines.
Q & A
Q. Key Considerations :
- Stoichiometric ratios (1:1:1 for reactants) and catalyst loading (0.05 g/1 mmol substrate) are critical for reproducibility .
Which catalysts are commonly employed in its synthesis, and how do they influence reaction efficiency?
Basic Research Focus
Catalysts significantly impact reaction kinetics and yield:
- Heterogeneous Catalysts :
- Organocatalysts :
- DMAP under ultrasound reduces reaction time (30–60 minutes) but faces limitations with electron-donating substituents (e.g., 4-OMe groups), which generate by-products (e.g., 4-methoxybenzoic acid) .
Advanced Insight :
Catalyst recyclability varies: PVMoK-10 retains activity after washing and drying, while Fe₃O₄@NFC-ImSalophCu maintains efficiency for 7 cycles .
How can reaction conditions be optimized to improve regioselectivity and yield in multi-component syntheses?
Q. Advanced Research Focus
- Temperature Control : Heating at 100°C under solvent-free conditions minimizes side reactions and enhances cyclization efficiency .
- Ultrasound Assistance : Reduces reaction time (e.g., from hours to 30 minutes) but requires careful monitoring of substituent effects to avoid by-products .
- Catalyst Screening : Systematic evaluation of HPA-supported catalysts (e.g., PVMoK-10 vs. PV₂MoK-10) using yield tables (Table 1 in ) identifies optimal loadings.
Q. Data-Driven Optimization :
- TLC monitoring (petroleum ether:ethyl acetate = 7:3) ensures reaction completion .
- Substituent steric/electronic effects: Bulky groups on aldehydes may require extended reaction times .
What analytical techniques are critical for confirming the structural integrity and purity of the compound?
Q. Basic Research Focus
- HRMS : Confirms molecular ion peaks (e.g., m/z 315.0428 for the phenyl derivative) .
- NMR Spectroscopy :
- FT-IR : Validates functional groups (e.g., NH stretch at ~3400 cm⁻¹) .
Advanced Application :
Elemental analysis (C, H, N) and melting point consistency ensure purity ≥95% .
How do solvent-free versus micellar conditions impact the scalability and environmental sustainability of synthesis protocols?
Q. Advanced Research Focus
- Solvent-Free Systems :
- Reduce waste and energy use (no solvent removal step) but require precise temperature control .
- Scalability demonstrated via gram-scale reactions with PVMoK-10 .
- Micellar Conditions :
- SDS in water enables room-temperature synthesis but yields lower (50–70%) due to solubility limitations .
- Limited applicability for hydrophobic substrates.
Trade-offs : Solvent-free methods favor industrial adaptation, while micellar conditions align with green chemistry principles but need yield optimization .
What strategies address substituent-induced by-product formation during synthesis?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) : Use lower temperatures (80°C) to suppress aldol condensation by-products .
- Ortho-Substituted Aldehydes : Increase catalyst loading (0.1 g/mmol) to counteract steric hindrance .
- By-Product Analysis : LC-MS or GC-MS identifies side products (e.g., benzyl alcohol derivatives), guiding solvent/catalyst adjustments .
Case Study : 4-OMe-substituted aldehydes generate 4-methoxybenzoic acid, necessitating post-synthesis recrystallization in ethanol .
How do heterogeneous catalysts compare to organocatalysts in terms of recyclability and reaction efficiency?
Q. Advanced Research Focus
- Heterogeneous Catalysts (e.g., PVMoK-10) :
- Recyclability : Retain >90% activity after 5 cycles post-ethanol washing .
- Efficiency : Achieve >85% yield in 1 hour but require higher temperatures (100°C) .
- Organocatalysts (e.g., DMAP) :
- Recyclability : Limited to 2–3 cycles due to solubility issues .
- Efficiency : Faster reactions (30 minutes) but sensitive to moisture and substituents .
Catalyst Selection Guide : Heterogeneous catalysts favor robustness, while organocatalysts suit rapid, small-scale syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
